molecular formula C31H48O4 B3026652 Kadsuric acid 3-methylester CAS No. 1041070-16-9

Kadsuric acid 3-methylester

Cat. No. B3026652
CAS RN: 1041070-16-9
M. Wt: 484.7 g/mol
InChI Key: NLLYXLDQSXMKSE-ABXAZKELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadsuric acid 3-methylester is a natural product derived from the herbs of Kadsura longipedunculata Finet.et Gagnep . It is a type of triterpenoid .


Molecular Structure Analysis

The molecular formula of Kadsuric acid 3-methylester is C31H48O4 . Its molecular weight is 484.7 g/mol .


Physical And Chemical Properties Analysis

Kadsuric acid 3-methylester is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Kadsuric acid 3-methylester, focusing on six unique applications:

Anti-Cancer Properties

Kadsuric acid 3-methylester has shown promising anti-cancer properties, particularly in the treatment of pancreatic cancer. Research indicates that it induces apoptosis in pancreatic cancer cells by activating caspase-3 and caspase-9, and reducing Poly [ADP-ribose] polymerase 1 (PARP1) expression . This compound’s ability to interact with DNA through the intrinsic caspase/PARP-1 pathway makes it a potential candidate for cancer therapy.

Anti-HIV Activity

Studies have demonstrated that triterpenoids from the genus Kadsura, including Kadsuric acid 3-methylester, exhibit significant anti-HIV activity. These compounds inhibit the replication of the HIV virus, making them valuable in the development of anti-HIV drugs . The specific mechanisms involve the inhibition of viral enzymes and interference with viral entry into host cells.

Anti-Inflammatory Effects

Kadsuric acid 3-methylester has been found to possess strong anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in activated macrophages, which is a key mediator of inflammation . This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Antioxidant Activity

The antioxidant properties of Kadsuric acid 3-methylester are well-documented. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage and aging . This activity is crucial for protecting cells from oxidative damage and has potential applications in anti-aging and neuroprotective therapies.

Hepatoprotective Effects

Kadsuric acid 3-methylester has shown hepatoprotective effects, meaning it can protect the liver from damage. This is particularly important in conditions such as liver cirrhosis and hepatitis. The compound helps in reducing liver inflammation and fibrosis, thereby improving liver function .

Cholesterol Synthesis Inhibition

Research has indicated that Kadsuric acid 3-methylester can inhibit cholesterol synthesis. This property is beneficial in managing hypercholesterolemia and preventing cardiovascular diseases . By reducing cholesterol levels, it helps in maintaining cardiovascular health and preventing atherosclerosis.

Mechanism of Action

Safety and Hazards

The safety data sheet advises to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation. It also advises to keep away from sources of ignition and to avoid prolonged or repeated exposure .

properties

IUPAC Name

(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O4/c1-20(2)23-12-13-26-25(29(23,5)17-16-27(32)35-8)15-19-30(6)24(14-18-31(26,30)7)21(3)10-9-11-22(4)28(33)34/h11,15,21,23-24,26H,1,9-10,12-14,16-19H2,2-8H3,(H,33,34)/b22-11-/t21-,23+,24-,26-,29+,30-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLYXLDQSXMKSE-ABXAZKELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)OC)C(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)OC)C(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kadsuric acid 3-methylester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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